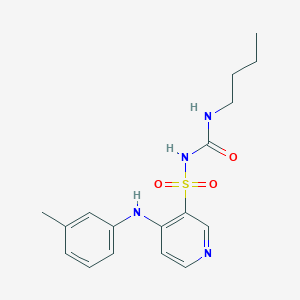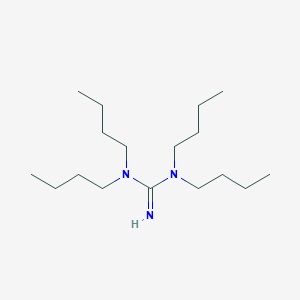
2-Bromo-9-fluorenone
Descripción general
Descripción
2-Bromo-9-fluorenone is a brominated derivative of 9-fluorenone, characterized by the presence of a bromine atom at the second position of the fluorenone structure. This compound is known for its light yellow to orange crystalline appearance and is primarily used as an intermediate in organic synthesis and material science .
Aplicaciones Científicas De Investigación
2-Bromo-9-fluorenone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of fluorescent probes and markers.
Medicine: Investigated for its potential in drug synthesis, particularly in the preparation of antimalarial drugs.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and liquid crystal materials .
Mecanismo De Acción
Target of Action
2-Bromo-9-fluorenone is primarily used as an organic intermediate in the synthesis of various functional materials . It is particularly useful as an end-capping agent for poly(9,9-dialkylfluorene-2,7-diyl) derivatives . This suggests that its primary targets are the terminal ends of these polymers.
Mode of Action
The compound interacts with its targets by attaching to the ends of the polymer chains . This end-capping process helps control the molecular weights of the polymers and generate well-defined oligomers
Biochemical Pathways
It is known to be involved in the synthesis of altitudinal molecular motors, which contain functional groups in their rotor part . This suggests that it may play a role in the energy transfer processes within these molecular motors.
Pharmacokinetics
Given its use as an organic intermediate, it is likely that its bioavailability is influenced by factors such as its solubility in various solvents . For instance, it is known to be soluble in acetone .
Result of Action
The primary result of this compound’s action is the formation of well-defined oligomers when used as an end-capping agent . These oligomers can be used in the creation of various functional materials, including liquid crystal materials and OLED (Organic Light Emitting Diode) intermediates .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility, and therefore its availability for reactions, can be affected by the solvent used . Additionally, it should be stored in a dry, well-ventilated place to maintain its stability .
Análisis Bioquímico
Biochemical Properties
It is known that 2-Bromo-9-fluorenone is used as an end-capping agent for poly(9,9-dialkylfluorene-2,7-diyl) derivatives . It also plays a role in the synthesis of altitudinal molecular motors which contain functional groups in their rotor part
Cellular Effects
Given its use in the synthesis of altitudinal molecular motors , it may influence cellular processes related to molecular motor function
Molecular Mechanism
It is known to participate in the synthesis of altitudinal molecular motors
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-9-fluorenone typically involves the bromination of 9-fluorenone. One common method includes the use of a phase transfer catalyst and brominated aqueous ammonium solution. The reaction is carried out by mixing 9-fluorenone, a phase transfer catalyst (such as fourteen alkyl trimethyl ammonium chloride), and ammonium bromide in an aqueous solution. The mixture is heated to 75°C, and potassium bromate is added in portions. The reaction continues for several hours, followed by filtration and drying to obtain the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-9-fluorenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in this compound can be reduced to form corresponding alcohols.
Oxidation Reactions: The compound can undergo oxidation to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
- Substituted fluorenones
- Fluorenol derivatives
- Oxidized fluorenone derivatives .
Comparación Con Compuestos Similares
- 2,7-Dibromo-9-fluorenone
- 2-Bromo-6-fluorobenzaldehyde
- 2-Bromo-4-fluoroanisole
- 9-Bromophenanthrene
Comparison: 2-Bromo-9-fluorenone is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other brominated fluorenones. For instance, 2,7-Dibromo-9-fluorenone has two bromine atoms, leading to different reactivity and applications. Similarly, 2-Bromo-6-fluorobenzaldehyde and 2-Bromo-4-fluoroanisole have different functional groups, affecting their chemical behavior and uses .
Propiedades
IUPAC Name |
2-bromofluoren-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrO/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)12(10)7-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCARZDHUIEYMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352403 | |
| Record name | 2-Bromo-9-fluorenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3096-56-8 | |
| Record name | 2-Bromo-9-fluorenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-9H-fluoren-9-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.164.334 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure and molecular formula of 2-Bromo-9-fluorenone?
A1: this compound (C13H7BrO) is an aromatic compound consisting of a fluorenone core with a bromine atom substituted at the 2-position. []
Q2: What are the common synthetic methods for this compound?
A2: One common synthetic route involves the bromination of 9-fluorenone. [] A recently published method utilizes potassium bromate and ammonium bromide in an aqueous solution with a phase transfer catalyst, offering improved safety and yield. []
Q3: What is the significance of solubility studies for this compound?
A3: Understanding the solubility of this compound in various solvents is crucial for its synthesis, purification, and potential applications. Research has investigated its solubility in 10 different organic solvents and three binary solvent mixtures at different temperatures. [] This information helps optimize reaction conditions and develop efficient purification protocols.
Q4: How is this compound utilized in material science?
A4: this compound serves as a key building block in synthesizing complex organic molecules, particularly in developing novel materials for organic solar cells. [] For instance, it is used in the synthesis of N,N‐bis(9,9‐dimethyl‐9H‐fluoren‐2‐yl)‐3′,3′,4′,7′‐tetramethyl‐2′,3′‐dihydrospiro[fluorene‐9,1′‐indene]‐2‐amine, a new hole transport material. []
Q5: How does this compound contribute to understanding the properties of polyfluorene derivatives?
A5: Research indicates that the oxidation of the end groups of certain poly(9,9-dialkylfluorene-2,7-diyl) derivatives can lead to the formation of fluorenone moieties. [] The spectroscopic properties of polymers deliberately end-capped with this compound help to understand the impact of such oxidation on the fluorescence and color stability of these polymers. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

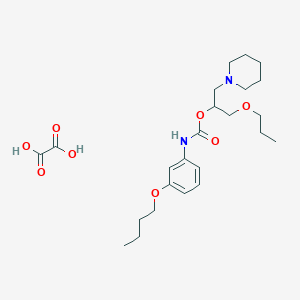

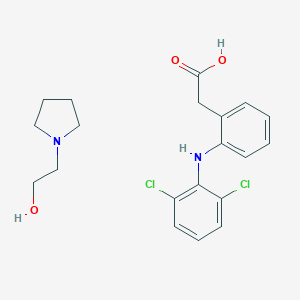
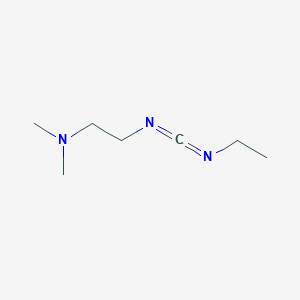
![[7-(2-Chloro-ethoxy)-6-(2-methoxy-ethoxy)-quinazolin-4-yl]-(3-ethynyl-phenyl)-amine Hydrochloride](/img/structure/B123671.png)

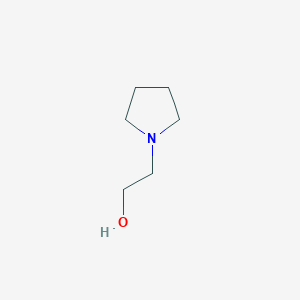
![4-O-ethyl 1-O-methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B123675.png)
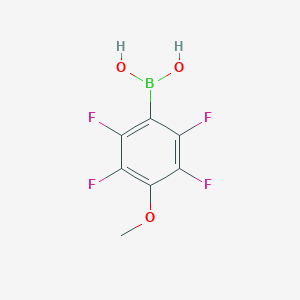
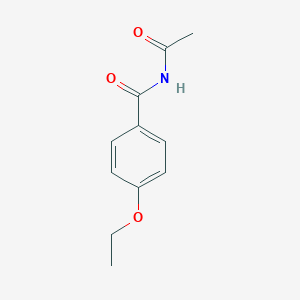
![[(2R,3R,4R,5R,6S)-5-benzoyloxy-3,4-bis[bis(3,5-dimethylphenyl)phosphanyloxy]-6-methoxyoxan-2-yl]methyl benzoate](/img/structure/B123687.png)
